molecular formula C24H18ClN5O4 B2359905 1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902965-52-0

1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2359905
CAS RN: 902965-52-0
M. Wt: 475.89
InChI Key: TUNLZZQQWAMPJL-UHFFFAOYSA-N
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Description

1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18ClN5O4 and its molecular weight is 475.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Pyrido[2,3-d]pyrimidine derivatives have been extensively studied for their efficient synthesis and diverse chemical properties. For instance, compounds with pyrido[2,3-d]pyrimidine frameworks have been synthesized through various methodologies, offering significant insights into the chemical behavior and reactivity of such heterocyclic compounds. These studies highlight novel synthetic routes, providing a foundation for further exploration of related compounds for various scientific applications (Rauf et al., 2010; Ashraf et al., 2019).

Biological Activities

Pyrido[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties. These compounds have been evaluated for their potential as therapeutic agents, showcasing the versatility of the pyrido[2,3-d]pyrimidine scaffold in drug development. The ability to inhibit specific enzymes or cellular processes underlines their significance in medicinal chemistry and pharmaceutical research (Abu‐Hashem et al., 2020; Su et al., 1986).

Applications in Material Science

The structural diversity and electronic properties of pyrido[2,3-d]pyrimidine derivatives also render them potential candidates for applications in material science, such as organic electronics and photonics. The design and synthesis of such compounds, featuring donor-π-acceptor configurations, have been explored for their photophysical properties, including solid-state fluorescence and solvatochromism. These attributes make them suitable for developing new materials with specific optical properties, further expanding the utility of the pyrido[2,3-d]pyrimidine framework beyond pharmaceutical applications (Yan et al., 2017).

properties

IUPAC Name

1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O4/c1-34-18-7-4-15(5-8-18)12-30-23(32)19-3-2-10-26-22(19)29(24(30)33)14-17-11-21(31)28-13-16(25)6-9-20(28)27-17/h2-11,13H,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNLZZQQWAMPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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